Cdp-star

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CDP-Star, also known as Disodium 2-chloro-5-(4-methoxyspiro [1,2-dioxetane-3,2′-(5-chlorotricyclo [3.3.1.13.7]decan])-4-yl]-1-phenyl phosphate , is a chemiluminescent substrate for alkaline phosphatase. It enables extremely sensitive and fast detection of biomolecules by producing visible light which is recorded on X-ray film or Lumi-Film .

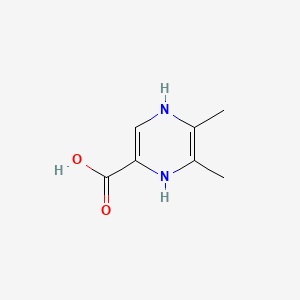

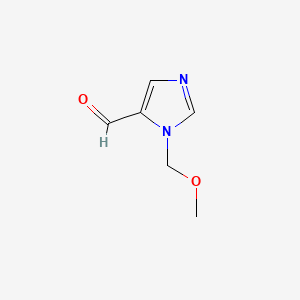

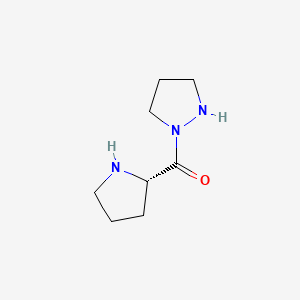

Molecular Structure Analysis

The molecular formula of this compound is C18H19Cl2O7Na2P . Its molecular weight is 495.20 . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

This compound is used for the detection of alkaline phosphatase and alkaline phosphatase conjugates either in solution or on solid supports . The reaction involves the formation of the meta-stable dioxetane phenolate anion which decomposes and emits light at 466 nm .

Physical And Chemical Properties Analysis

This compound is supplied as a 0.25 mM ready-to-use aqueous solution . It functions on both neutrally-charged and positively-charged nylon, giving the reagent added application versatility .

Scientific Research Applications

Liquid Hybridization and Solid Phase Detection for MicroRNA Detection :

- Li et al. (2016) discussed a method for detecting microRNAs in plants and animals, using a strategy involving liquid hybridization and solid phase detection (LHSPD). This method employs chemiluminescent detection with digoxigenin (DIG)-labeled or biotin-labeled oligonucleotide probes, showing sensitivity to as low as 0.01–0.25 fmol for DIG-CDP Star, a system including disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate.

- The method is notable for its ability to detect very small amounts of miRNA and distinguish between sequences with one-base differences, offering potential for sensitive and accurate analysis in biological research (Li et al., 2016).

Chemiluminescent Sensing of Intracellular Al3+ :

- Tian et al. (2020) explored the use of CDP-star in the context of chemiluminescent (CL) sensing. Their study focused on the phosphatase mimetic activity of cerium oxide nanoparticles (nanoceria) using this compound as the CL substrate. This approach allowed for the highly sensitive and selective detection of Al3+ ions, with a detection limit of 10 nM.

- The method's utility in complex biological samples, including the detection of intracellular Al3+, highlights its potential for sensitive biochemical assays and environmental monitoring (Tian et al., 2020).

Research of Chemiluminescent Assay of Alkaline Phosphatase :

- Zong's 2012 study investigated the enzymatic dephosphorylation of this compound by alkaline phosphatase (ALP), leading to continuous light emission. Optimal conditions for ALP determination were established using this compound.

- The method demonstrated higher rapidity, sensitivity, and reproducibility compared to traditional colorimetric methods. This signifies the utility of this compound in developing high-throughput biochemical analysis methods (Zong, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

CDP-Star is a versatile tool in research and development, particularly in the field of biochemistry and molecular biology. It is used in a variety of membrane-based applications, including Northern, Southern, and Western blotting applications . It can also be used in solution-based assays . The future directions of this compound largely depend on the advancements in these fields and the development of new techniques and applications.

Properties

| 160081-62-9 | |

Molecular Formula |

C18H19Cl2Na2O7P |

Molecular Weight |

495.2 g/mol |

IUPAC Name |

disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |

InChI |

InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |

InChI Key |

UKWLRLAKGMZXJC-UHFFFAOYSA-L |

SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |

Canonical SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1S-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)](/img/no-structure.png)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)

![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)